molecular formula C22H19ClFN5O3S B2948135 6-((5-((2-chloro-6-fluorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-71-0

6-((5-((2-chloro-6-fluorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2948135
CAS RN: 852153-71-0
M. Wt: 487.93
InChI Key: DBKCJRYMNUWZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((5-((2-chloro-6-fluorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19ClFN5O3S and its molecular weight is 487.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including those related to the mentioned compound, has been a focus of research aiming at exploring their potential applications. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These compounds were synthesized through various chemical reactions and evaluated for their cyclooxygenase inhibition and analgesic properties (Abu‐Hashem et al., 2020).

Biological Activities and Applications

  • Herbicidal Activities

    Certain pyrimidine derivatives have demonstrated good herbicidal activities, which could be beneficial for agricultural applications. For instance, a specific compound showed a 98% herbicidal activity against Brassica napus at a certain concentration, highlighting its potential utility in controlling weed growth (Huazheng, 2013).

  • Electronic and Optical Properties

    The electronic and structural properties of related heterocyclic derivatives have been explored through synthesis and computational studies. These compounds exhibit interesting electronic structures, which could be harnessed in materials science, particularly in the development of optical materials with potential applications in electronic devices (Ashraf et al., 2019).

  • Antimicrobial and Anticancer Potential

    Thienopyrimidines and their substituted versions have been synthesized and evaluated for their antimicrobial activities, with some showing promising results against bacterial strains. Such studies are crucial for the development of new antibiotics and antimicrobial agents (More et al., 2013).

properties

IUPAC Name

6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3S/c1-2-32-15-8-6-14(7-9-15)29-19(10-13-11-20(30)26-21(31)25-13)27-28-22(29)33-12-16-17(23)4-3-5-18(16)24/h3-9,11H,2,10,12H2,1H3,(H2,25,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKCJRYMNUWZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-((2-chloro-6-fluorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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